Enol Triflate Formation: DTBMP Achieves Full Conversion Where 2,6-Lutidine and Triethylamine Stall at 40%
In the synthesis of steroidal enol triflates from dehydroepiandrosterone (DHEA) using trifluoromethanesulfonic anhydride, DTBMP (1.4 equiv) drives the reaction to 100% conversion, albeit with 17% formation of an eliminated impurity [1]. In contrast, under identical conditions, the less sterically encumbered bases 2,6-lutidine and triethylamine (Et3N) yield only approximately 40% conversion, with no evidence of the eliminated by-product [1]. Attempts to increase conversion by raising the equivalency of 2,6-lutidine or Et3N resulted in reaction inhibition, whereas DTBMP tolerated higher loadings [1].
| Evidence Dimension | Conversion (%) of DHEA to enol triflate |
|---|---|
| Target Compound Data | 100% conversion (1.4 equiv DTBMP) |
| Comparator Or Baseline | 2,6-Lutidine or Et3N: approx. 40% conversion (1.4 equiv) |
| Quantified Difference | DTBMP gives full conversion; comparators give only ~40% conversion |
| Conditions | Dichloromethane solvent, trifluoromethanesulfonic anhydride (Tf2O), 1.4 equiv base |
Why This Matters
For scientists procuring a base for enol triflate generation, DTBMP is the only option that reliably achieves complete conversion without reaction stalling, thereby maximizing yield and minimizing purification burden.
- [1] Hunt, K. W., et al. US Patent Application US 2010/0152437 A1. Methanesulfonate salts of abiraterone-3-esters and recovery of salts of abiraterone-3-esters from solution in methyl tert-butyl ether. Published June 17, 2010. (See Example 4, Table 6). View Source
